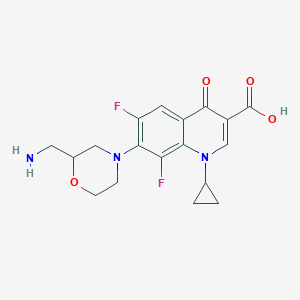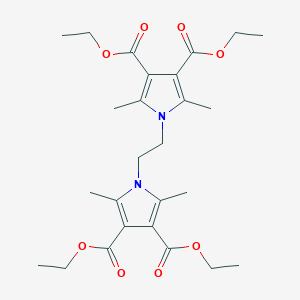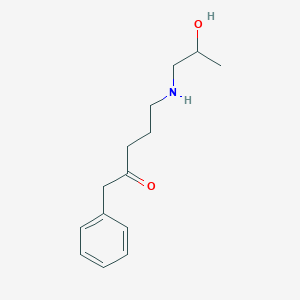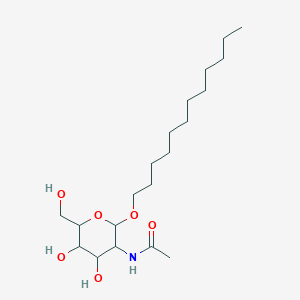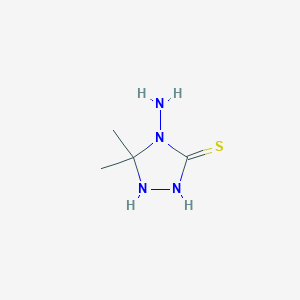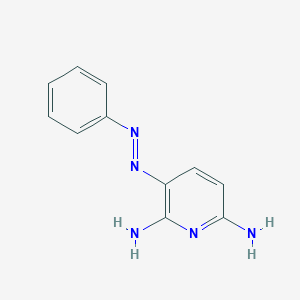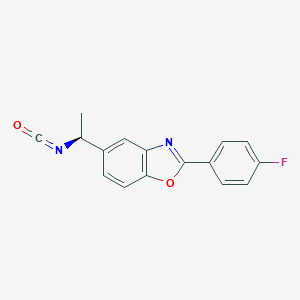
Flunoxaprofen isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flunoxaprofen isocyanate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
Flunoxaprofen isocyanate exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, flunoxaprofen isocyanate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
Flunoxaprofen isocyanate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Flunoxaprofen isocyanate has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using flunoxaprofen isocyanate in lab experiments is its high purity. The synthesis method produces a pure form of the compound, which is important for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows researchers to study its effects on specific pathways and processes. One limitation of using flunoxaprofen isocyanate is its potential toxicity. Like all chemicals, flunoxaprofen isocyanate must be handled with care to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on flunoxaprofen isocyanate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Flunoxaprofen isocyanate has been found to inhibit the production of amyloid β, which is involved in the development of Alzheimer's disease. Further studies are needed to determine its potential as a treatment for this and other neurodegenerative diseases.
Conclusion:
Flunoxaprofen isocyanate is a promising compound with potential applications in the treatment of various diseases. Its anti-inflammatory and analgesic properties, well-defined mechanism of action, and high purity make it a valuable tool for scientific research. Further studies are needed to determine its efficacy and safety in the treatment of various diseases and to explore its potential in new areas of research.
Synthesemethoden
Flunoxaprofen isocyanate can be synthesized by reacting flunoxaprofen with phosgene in the presence of a catalyst. The reaction takes place under controlled conditions and yields a pure form of flunoxaprofen isocyanate. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Flunoxaprofen isocyanate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of arthritis, osteoarthritis, and other inflammatory diseases. It has also been studied for its potential use in cancer treatment. Flunoxaprofen isocyanate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
125836-69-3 |
|---|---|
Produktname |
Flunoxaprofen isocyanate |
Molekularformel |
C16H11FN2O2 |
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
UFVXLFRBVOVOFV-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
Andere CAS-Nummern |
125836-69-3 |
Synonyme |
flunoxaprofen isocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



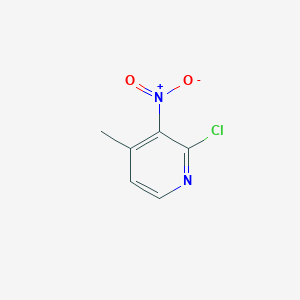
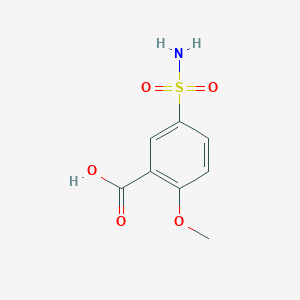
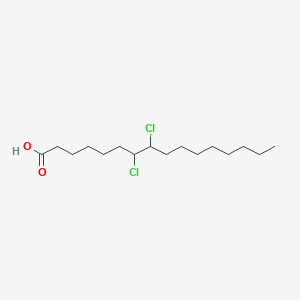
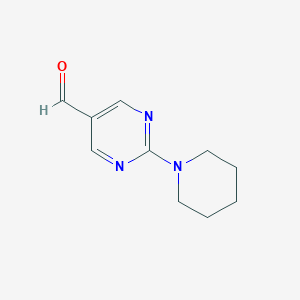
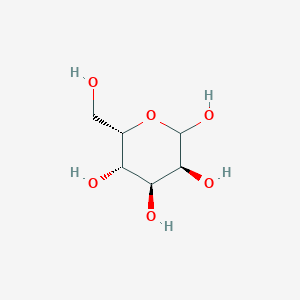
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
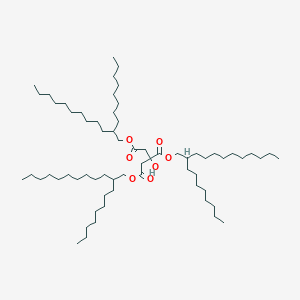
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
